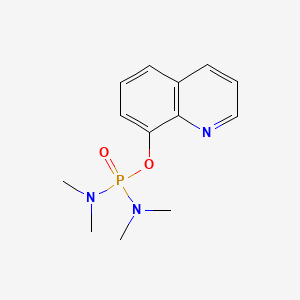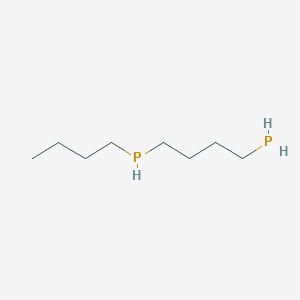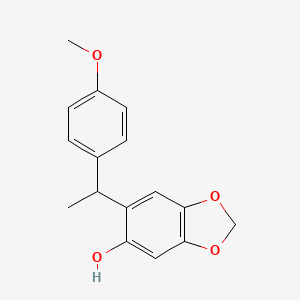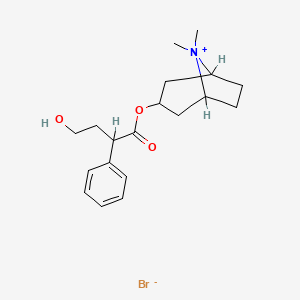
3-Hydroxy-8-methyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-8-methyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate involves the reaction of tropine with methyl bromide in the presence of a base to form the quaternary ammonium compound . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-8-methyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
3-Hydroxy-8-methyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on muscarinic acetylcholine receptors.
Medicine: Used in the treatment of peptic ulcers, gastric ulcers, and duodenal ulcers. .
Industry: Employed in the production of pharmaceuticals and as an antispasmodic agent.
Mechanism of Action
The compound exerts its effects by blocking the muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine. This leads to a reduction in gastric acid secretion and delays gastric emptying, making it effective in treating ulcers . The molecular targets involved include the muscarinic acetylcholine receptors, which are part of the parasympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another muscarinic antagonist used for similar medical applications.
Scopolamine: Used to treat motion sickness and postoperative nausea.
Tiotropium: A long-acting bronchodilator used in conditions like asthma and COPD.
Uniqueness
3-Hydroxy-8-methyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate is unique due to its specific structure, which allows it to effectively block muscarinic receptors and provide antispasmodic and anti-ulcer effects. Its quaternary ammonium structure also makes it less likely to cross the blood-brain barrier, reducing central nervous system side effects compared to other similar compounds .
Properties
CAS No. |
74051-32-4 |
|---|---|
Molecular Formula |
C19H28BrNO3 |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-hydroxy-2-phenylbutanoate;bromide |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)15-8-9-16(20)13-17(12-15)23-19(22)18(10-11-21)14-6-4-3-5-7-14;/h3-7,15-18,21H,8-13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MTGSHEVWFROGOP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CCO)C3=CC=CC=C3)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]](/img/structure/B14460110.png)
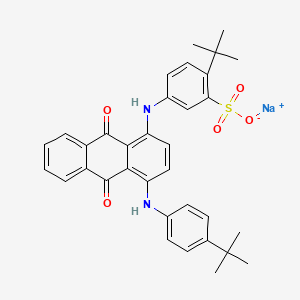
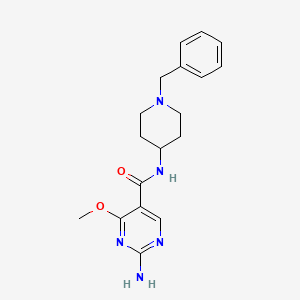
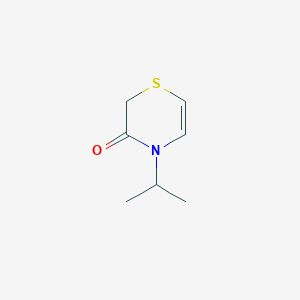
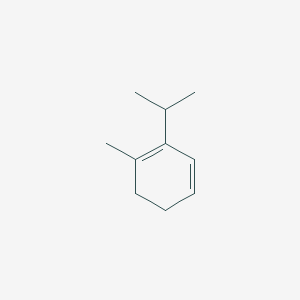
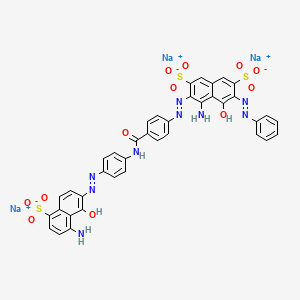
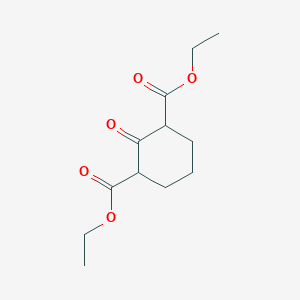
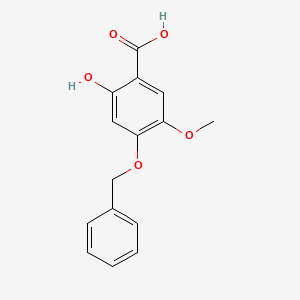
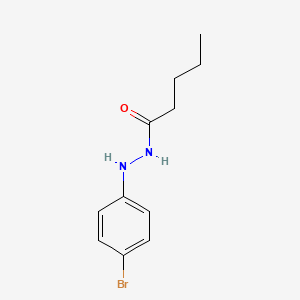
![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
